5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
Overview
Description
5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole is a useful research compound. Its molecular formula is C20H21ClN2OS2 and its molecular weight is 405 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial , antioxidative , antibiotic , and anticancer properties, suggesting a broad range of potential targets.
Biochemical Pathways
The compound may affect several biochemical pathways due to its broad range of biological activities. For instance, its antioxidative properties suggest it may interact with pathways involved in oxidative stress . Additionally, its antimicrobial and anticancer properties indicate potential interactions with pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds are known to exhibit good bioavailability and are often well-absorbed due to their lipophilic nature . The presence of the methoxy and methyl groups may also influence its distribution and metabolism.
Result of Action
The compound’s antimicrobial, antioxidative, antibiotic, and anticancer activities suggest it may have a wide range of molecular and cellular effects. These could include the inhibition of microbial growth, neutralization of reactive oxygen species, inhibition of bacterial protein synthesis, and induction of cancer cell apoptosis .
Action Environment
Environmental factors such as temperature and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, one study found that the oxidation of a similar compound was carried out under conditions of microwave activation and convection heating at a temperature of 55 °C .
Properties
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS2/c1-14-4-8-16(9-5-14)26-13-19-18(20(21)23(2)22-19)12-25-17-10-6-15(24-3)7-11-17/h4-11H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCMMLKEMLTPNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)OC)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116705 | |
Record name | 5-Chloro-4-[[(4-methoxyphenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318248-63-4 | |
Record name | 5-Chloro-4-[[(4-methoxyphenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318248-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-[[(4-methoxyphenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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